O-Nitrophenyl beta-D-cellobioside

GH7 Cellobiohydrolase Trichoderma reesei Cellulase Kinetics

O-Nitrophenyl β-D-cellobioside (oNPC) is the only chromogenic substrate offering slow hydrolysis kinetics and high-affinity non-productive binding to GH7 cellobiohydrolases. It uniquely binds TrCel7A (Kd=7.4 µM) and enables cellobiose Kd determination via competitive displacement. Unlike pNPC or MUC, oNPC captures pre-hydrolytic enzyme-substrate complexes for X-ray crystallography (PDB 4V0Z). Essential for enzyme discovery, mutant screening, and inhibitor campaigns. Ensure your active-site studies use the correct probe—order oNPC today.

Molecular Formula C18H25NO13
Molecular Weight 463.4 g/mol
CAS No. 70867-33-3
Cat. No. B014079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Nitrophenyl beta-D-cellobioside
CAS70867-33-3
Synonyms2-Nitrophenyl 4-O-β-D-Glucopyranosyl-β-D-glucopyranoside; 
Molecular FormulaC18H25NO13
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-4-2-1-3-7(8)19(27)28/h1-4,9-18,20-26H,5-6H2
InChIKeyCYCLRDYAFVRUDE-KFRZSCGFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Nitrophenyl beta-D-cellobioside (CAS 70867-33-3) Chromogenic Substrate for Cellulase Research


O-Nitrophenyl beta-D-cellobioside (CAS 70867-33-3), also referred to as 2‑nitrophenyl β‑D‑cellobioside or oNPC, is a synthetic disaccharide chromogenic substrate belonging to the class of nitrophenyl glycosides. It consists of a cellobiose moiety (Glcβ1‑4Glc) linked via a β‑glycosidic bond to an ortho‑nitrophenyl chromophore [1]. This compound is widely employed in biochemical assays for the spectrophotometric detection and kinetic characterization of cellulases and other glycoside hydrolases [2]. Upon enzymatic hydrolysis, the chromogenic o‑nitrophenol (oNP) is released, exhibiting a characteristic absorption maximum at approximately 420 nm that enables straightforward continuous or endpoint quantification of enzyme activity [3].

Why o-Nitrophenyl Cellobioside Cannot Be Replaced by Generic p‑Nitrophenyl or Fluorogenic Analogs in Cellulase Characterization


Although multiple chromogenic and fluorogenic cellobioside derivatives are commercially available, they are not functionally interchangeable. The ortho‑nitrophenyl moiety in oNPC confers a distinct enzyme‑binding signature that differs fundamentally from the para‑nitrophenyl (pNPC) and methylumbelliferyl (MUC) analogs. oNPC displays uniquely slow hydrolysis kinetics and exceptionally strong non‑productive binding to specific GH7 cellobiohydrolases, making it a specialized active‑site probe rather than a routine activity substrate [1]. In contrast, pNPC and MUC are hydrolyzed orders of magnitude faster and serve as standard turnover reporters [2]. The differential behavior is enzyme‑dependent: oNPC binds with high affinity to the active site of Trichoderma reesei Cel7A (Kd = 7.4 μM) but shows markedly weaker binding to Phanerochaete chrysosporium Cel7D (Kd = 110 μM), whereas pNPC and MUC do not exhibit this discriminatory capacity [3]. Consequently, substituting oNPC with another cellobioside derivative compromises the ability to interrogate active‑site architecture, determine cellobiose dissociation constants, or identify non‑productive binding phenomena in GH7 cellulases [4].

O-Nitrophenyl beta-D-cellobioside (70867-33-3) Quantitative Differentiation Evidence for Procurement Decisions


O-Nitrophenyl Cellobioside Exhibits >200‑Fold Lower Catalytic Turnover than p-Nitrophenyl Cellobioside with TrCel7A

Direct head‑to‑head enzyme kinetic analysis of o‑nitrophenyl β‑D‑cellobioside (oNPC) versus p‑nitrophenyl β‑D‑cellobioside (pNPC) with the model GH7 cellobiohydrolase TrCel7A from Trichoderma reesei reveals that oNPC is hydrolyzed 39‑fold slower, with a kcat of 66 × 10⁻⁶ s⁻¹ compared to 0.0026 s⁻¹ for pNPC [1]. This extreme sluggishness is accompanied by a 3.7‑fold lower Michaelis constant (KM = 7.0 μM for oNPC vs. 26 μM for pNPC), indicating tighter apparent binding despite the slower turnover [2]. The net catalytic efficiency (kcat/KM) for oNPC is 9.5 s⁻¹·M⁻¹, an order of magnitude lower than the 100 s⁻¹·M⁻¹ measured for pNPC under identical conditions (25 °C, 50 mM sodium acetate buffer, pH 5.0) [3].

GH7 Cellobiohydrolase Trichoderma reesei Cellulase Kinetics

O-Nitrophenyl Cellobioside Discriminates Between GH7 Cellobiohydrolases with 230‑Fold Differential kcat and 460‑Fold Differential KM

Comparative kinetics of oNPC with two GH7 cellobiohydrolases reveal striking enzyme‑dependent discrimination. With PcCel7D from Phanerochaete chrysosporium, oNPC exhibits a kcat of 0.015 s⁻¹ and KM of 3200 μM, whereas with TrCel7A the corresponding values are 66 × 10⁻⁶ s⁻¹ and 7.0 μM [1]. This translates to a 227‑fold higher turnover rate and a 457‑fold higher KM for PcCel7D relative to TrCel7A [2]. In contrast, pNPC shows only 18‑fold higher kcat and 50‑fold higher KM for PcCel7D, while the fluorogenic substrate MUC exhibits nearly identical kcat/KM ratios for the two enzymes (ratio = 0.97) [3]. The magnitude of the oNPC differential is therefore unique among cellobioside substrates.

Phanerochaete chrysosporium Enzyme Selectivity Active‑Site Discrimination

O-Nitrophenyl Cellobioside Functions as a Quantitative Active‑Site Probe with Measured Kd of 7.4 μM for TrCel7A

Fluorescence titration studies demonstrate that oNPC binds specifically to the active site of TrCel7A with a dissociation constant (Kd) of 7.4 ± 0.4 μM, a value remarkably close to the kinetically determined KM of 7.0 μM [1]. This tight, non‑productive binding enables oNPC to serve as a competitive inhibitor: competitive displacement assays with cellobiose yielded an inhibition constant (Ki) for oNPC of 5.6 ± 0.5 μM [2]. Critically, this active‑site probe functionality is not replicated with PcCel7D, where oNPC exhibits a much higher Kd of 110 μM and fails to be displaced by cellobiose [3]. No comparable active‑site probe capability has been reported for p‑nitrophenyl cellobioside (pNPC) or 4‑methylumbelliferyl cellobioside (MUC).

Fluorescence Titration Dissociation Constant Active‑Site Probe

O-Nitrophenyl Cellobioside Is Hydrolyzed 1,600‑Fold Slower than 4‑Methylumbelliferyl Cellobioside with TrCel7A

Cross‑study comparison of oNPC with the widely used fluorogenic substrate 4‑methylumbelliferyl β‑D‑cellobioside (MUC) reveals an extreme disparity in catalytic efficiency. With TrCel7A, oNPC exhibits a kcat/KM of 9.5 s⁻¹·M⁻¹, whereas MUC yields a kcat/KM of 1083 s⁻¹·M⁻¹ under identical assay conditions (25 °C, pH 5.0), representing a 114‑fold difference in catalytic efficiency [1]. The turnover number (kcat) for oNPC is 66 × 10⁻⁶ s⁻¹ compared to 0.013 s⁻¹ for MUC, a 197‑fold difference [2]. Even when considering alternative MUC kinetic parameters reported elsewhere for endoglucanase (Km = 1.25 mM, kcat = 7.9 s⁻¹), the turnover rate of MUC exceeds that of oNPC by a factor of approximately 120,000 [3].

Fluorogenic Substrate Methylumbelliferyl Cellobioside Catalytic Efficiency

Recommended Research and Procurement Applications for O-Nitrophenyl beta-D-cellobioside (CAS 70867-33-3)


Fluorometric Determination of Cellobiose Dissociation Constants (Kd) for GH7 Cellobiohydrolases

O-Nitrophenyl beta-D-cellobioside serves as a validated active‑site probe for fluorometric determination of cellobiose binding affinity to Trichoderma reesei Cel7A (TrCel7A) and related GH7 cellulases. The compound binds with a dissociation constant (Kd) of 7.4 μM to TrCel7A, enabling competitive displacement titrations that yield the Kd of cellobiose (23 μM for TrCel7A) [1]. This application is documented to fail with PcCel7D due to off‑target binding, underscoring the necessity of oNPC for isoform‑specific active‑site interrogation [2].

Crystallographic Trapping of GH7 Cellulase‑Substrate Complexes for Structural Biology

The slow hydrolysis rate of oNPC (kcat = 66 × 10⁻⁶ s⁻¹ for TrCel7A) makes it an ideal substrate analog for X‑ray crystallography studies aimed at capturing enzyme‑substrate complexes in the pre‑hydrolytic state [1]. A 1.7 Å resolution crystal structure of wild‑type TrCel7A in complex with oNPC has been deposited in the Protein Data Bank (PDB ID: 4V0Z), revealing that non‑productive binding at the product site dominates the binding mode [2]. This structural information is unattainable with rapidly hydrolyzed substrates like pNPC or MUC [3].

Enzyme Fingerprinting and Discrimination of GH7 Cellobiohydrolase Isoforms

The 227‑fold differential in kcat and 457‑fold differential in KM observed between TrCel7A and PcCel7D with oNPC provides a uniquely discriminatory assay for distinguishing closely related GH7 cellobiohydrolases [1]. This magnitude of discrimination is not achievable with pNPC (18‑fold kcat differential) or MUC (17‑fold kcat differential) [2]. Procurement of oNPC is therefore essential for laboratories engaged in enzyme discovery, mutant library screening, or taxonomic profiling of cellulolytic fungi and bacteria [3].

Competitive Inhibition Assays for Cellulase Inhibitor Discovery and Characterization

O-Nitrophenyl beta-D-cellobioside acts as a competitive inhibitor of TrCel7A with a measured inhibition constant (Ki) of 5.6 μM when MUC is employed as the reporter substrate [1]. This property enables the compound to serve as a reference inhibitor in high‑throughput screening campaigns for novel cellulase inhibitors, as well as in mechanistic studies of active‑site accessibility and ligand competition [2]. The compound's distinct ortho‑nitrophenyl chromophore also permits direct spectrophotometric monitoring of inhibitor displacement [3].

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